

SC144 Application Notes and Protocols for In Vivo Cancer Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SC144

Cat. No.: B2953520

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Introduction

SC144 is a first-in-class, orally active small-molecule inhibitor of glycoprotein 130 (gp130), a critical signal-transducing receptor for the interleukin-6 (IL-6) family of cytokines.[1][2][3] By binding to gp130, **SC144** induces its phosphorylation and deglycosylation, which in turn abrogates the phosphorylation and nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][3] The inhibition of the gp130/STAT3 signaling pathway disrupts the expression of downstream target genes involved in cell survival, proliferation, and angiogenesis, ultimately leading to cell-cycle arrest and apoptosis in cancer cells.[2] Preclinical studies have demonstrated the broad-spectrum anticancer activity of **SC144** in various in vitro and in vivo cancer models, including ovarian, breast, colon, and pancreatic cancers.[4][5][6] Notably, **SC144** has shown efficacy in delaying tumor growth in mouse xenograft models with no significant toxicity to normal tissues.[3][7]

These application notes provide detailed protocols for the in vivo use of **SC144** in cancer studies, including recommended dosages, administration routes, and methodologies for assessing efficacy and toxicity.

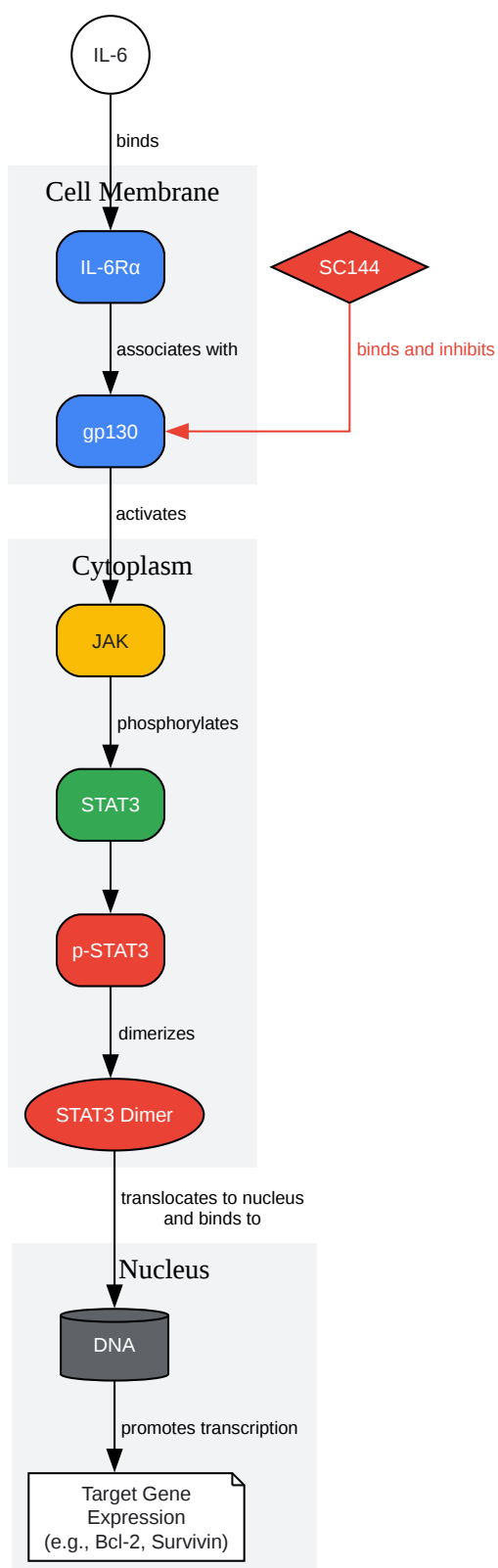
Data Presentation

Table 1: SC144 In Vivo Dosage and Efficacy in Xenograft Models

Cancer Model	Mouse Strain	Administration Route	Dosage	Treatment Schedule	Tumor Growth Inhibition	Reference
Ovarian Cancer (OVCAR-8 Xenograft)	Athymic Nude	Intraperitoneal (i.p.)	10 mg/kg	Daily for 58 days	~73%	[2] [3]
Ovarian Cancer (OVCAR-8 Xenograft)	Athymic Nude	Oral (p.o.)	100 mg/kg	Daily for 35 days	~82%	[2] [3]
Breast Cancer (MDA-MB-435 Xenograft)	Athymic Nude	Intraperitoneal (i.p.)	4 mg/kg	Daily for 15 days	60%	[5]
Colon Cancer (CT-26 Syngeneic)	BALB/c	Intraperitoneal (i.p.)	Not Specified	Daily for 14 days	Significant delay in tumor growth	[6]
Oral Cancer (MOC2-E6/E7 Syngeneic)	C57BL/6	Not Specified	Not Specified	Daily from day 3 post-implantation	Significant reduction in tumor burden	[6]

Signaling Pathway

The diagram below illustrates the mechanism of action of **SC144** in inhibiting the gp130/STAT3 signaling pathway.



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Caption: **SC144** inhibits the gp130/STAT3 signaling pathway.

Experimental Protocols

In Vivo Xenograft Tumor Model Protocol

This protocol describes the establishment of a subcutaneous xenograft model and subsequent treatment with **SC144**.

Materials:

- Cancer cell line (e.g., OVCAR-8)
- Female athymic nude mice (6-8 weeks old)
- Matrigel (or similar basement membrane matrix)
- Sterile PBS
- **SC144**
- Vehicle solution components (see Protocol 2)
- Calipers
- Syringes and needles for injection and administration

Procedure:

- Cell Preparation: Culture cancer cells to ~80% confluency. Harvest and resuspend cells in sterile PBS at a concentration of 2×10^7 cells/mL.
- Tumor Implantation: On ice, mix the cell suspension 1:1 with Matrigel. Subcutaneously inject 100 μ L of the cell/Matrigel mixture into the flank of each mouse.
- Tumor Growth Monitoring: Monitor mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.

- Drug Administration: Prepare **SC144** according to Protocol 2. Administer **SC144** to the treatment group via the desired route (oral gavage or intraperitoneal injection) according to the dosages and schedules in Table 1. Administer an equal volume of the vehicle solution to the control group.
- Efficacy Assessment: Continue treatment and tumor monitoring for the duration of the study. At the study endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, western blotting).

Preparation of SC144 for In Vivo Administration

SC144 is poorly soluble in water, requiring a specific vehicle for in vivo administration. The following formulation is recommended for creating a clear solution.^[1]

Materials:

- **SC144** powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween 80
- Sterile Saline, PBS, or ddH₂O

Vehicle Formulation (Example for a 2 mg/mL working solution):

- 5% DMSO
- 30% PEG300
- 5% Tween 80
- 60% Saline/PBS/ddH₂O

Procedure:

- Prepare Mother Liquor: Dissolve the required amount of **SC144** powder in DMSO to create a concentrated mother liquor (e.g., 40 mg/mL). Sonication may be required to fully dissolve the compound.
- Prepare Final Formulation: a. In a sterile tube, add the required volume of the **SC144** mother liquor. b. Add PEG300 and mix well until the solution is clear. c. Add Tween 80 and mix well until the solution is clear. d. Add Saline, PBS, or ddH₂O to reach the final desired volume and concentration. Mix thoroughly. For the example 2 mg/mL working solution starting from a 40 mg/mL mother liquor:
 - Take 50 µL of the 40 mg/mL **SC144** mother liquor.
 - Add 300 µL of PEG300 and mix.
 - Add 50 µL of Tween 80 and mix.
 - Add 600 µL of Saline/PBS/ddH₂O and mix.

Note: This formulation is a reference. The final concentrations of the vehicle components may need to be optimized based on the required **SC144** dosage and administration volume.

In Vivo Toxicity Monitoring Protocol

While studies report no significant toxicity, it is crucial to monitor the health of the animals throughout the experiment.

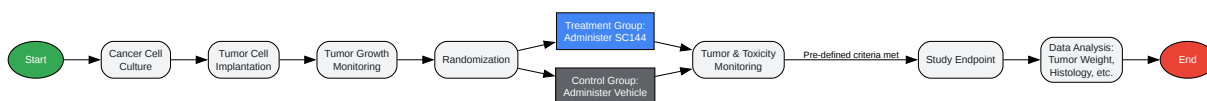
Procedure:

- Body Weight: Weigh each mouse at least twice a week. Significant weight loss (>15-20%) can be an indicator of toxicity and may require euthanasia.
- Clinical Observations: Observe the mice daily for any signs of distress, including:
 - Changes in posture or gait
 - Ruffled fur
 - Lethargy or reduced activity
 - Changes in food and water intake

- Diarrhea or other signs of gastrointestinal distress
- Post-mortem Analysis: At the end of the study, major organs (liver, kidney, spleen, etc.) can be harvested, weighed, and fixed for histopathological analysis to assess any potential organ toxicity.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for an in vivo cancer study using **SC144**.



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Caption: In vivo experimental workflow for **SC144**.

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